![molecular formula C11H19NO5 B2972258 2-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid CAS No. 1935616-13-9](/img/structure/B2972258.png)
2-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid
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Overview
Description
“2-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid” is a chemical compound with the CAS Number: 1935616-13-9 . It has a molecular weight of 245.28 and its IUPAC name is 2-(3-((tert-butoxycarbonyl)amino)tetrahydrofuran-3-yl)acetic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO5/c1-10(2,3)17-9(15)12-11(6-8(13)14)4-5-16-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the search results.Scientific Research Applications
Organic Synthesis
The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis, particularly in the preparation of amino acid derivatives for peptide chemical synthesis and protein modification. The Boc group serves as a protective group for amino acids, allowing for specific reactions to occur without affecting the amino group .
Ionic Liquids
Amino acid ionic liquids (AAILs), derived from Boc-protected amino acids, are used in organic synthesis due to their multiple reactive groups. These ionic liquids have expanded applicability in various chemical reactions .
Peptide Synthesis
In peptide synthesis, Boc-protected amino acids are key building blocks. They are particularly useful in solid-phase peptide synthesis (SPPS) for the creation of cyclic peptides under mild, metal-free conditions .
Protein Modification
Boc-protected amino acids are suitable for non-standard protected amino acid derivatives that find application in protein modification techniques .
Thermodynamic Analysis
The Boc group’s effect on thermodynamics has been studied, revealing insights into energy changes and reaction spontaneity in relation to the length of molecules .
Reductive Cleavage
Boc-substituted compounds can undergo reductive cleavage using magnesium powder in dry methanol, which is a mild and experimentally simple process useful in converting stable compounds into acid-labile functions .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-11(6-8(13)14)4-5-16-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPKUNWRXGWCNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid |
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